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Compound of Interest

Compound Name:
1-(2-Chloropyrimidin-5-

YL)ethanone

Cat. No.: B027412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-chloropyrimidin-5-yl)ethanone. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to

serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and

organic synthesis.

Chemical Structure
IUPAC Name: 1-(2-chloropyrimidin-5-yl)ethanone Molecular Formula: C₆H₅ClN₂O Molecular

Weight: 156.57 g/mol CAS Number: 110100-00-0

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-chloropyrimidin-5-
yl)ethanone. These values are estimated based on the analysis of its chemical structure and

comparison with known spectroscopic data of similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.1 Singlet 2H
H-4, H-6 (Pyrimidine

ring)

~2.7 Singlet 3H -CH₃ (Acetyl group)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~196 C=O (Acetyl group)

~161 C-2 (Pyrimidine ring)

~158 C-4, C-6 (Pyrimidine ring)

~132 C-5 (Pyrimidine ring)

~28 -CH₃ (Acetyl group)

IR (Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~1700 Strong C=O stretch (ketone)

~1550 Strong C=N stretch (pyrimidine ring)

~1450 Medium C=C stretch (pyrimidine ring)

~850 Strong C-Cl stretch

MS (Mass Spectrometry)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

156/158 High
[M]⁺ (Molecular ion, showing

isotopic pattern for Cl)

141/143 Medium [M-CH₃]⁺

113/115 Medium [M-COCH₃]⁺

43 High [CH₃CO]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These are standard procedures and may require optimization based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation Approximately 5-10 mg of 1-(2-chloropyrimidin-5-yl)ethanone is

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
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3.1.2. ¹H NMR Data Acquisition Proton NMR spectra are typically recorded on a 400 MHz

spectrometer.[1] Standard acquisition parameters include a spectral width of 16 ppm, a

relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is processed

with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

Chemical shifts are reported in parts per million (ppm) downfield from TMS.[1]

3.1.3. ¹³C NMR Data Acquisition Carbon-13 NMR spectra are acquired on the same instrument

at a frequency of 100 MHz.[1] Proton-decoupled spectra are obtained to simplify the spectrum

to single lines for each carbon environment.[2] Typical parameters include a spectral width of

240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 scans to

achieve an adequate signal-to-noise ratio.[2] Chemical shifts are referenced to the solvent

peak of CDCl₃ (δ 77.16 ppm).[3]

Infrared (IR) Spectroscopy
For a solid sample like 1-(2-chloropyrimidin-5-yl)ethanone, the Attenuated Total Reflectance

(ATR) technique is commonly used.[4]

3.2.1. Sample Preparation and Data Acquisition A small amount of the solid sample is placed

directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample

and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The

spectrum is an average of 16 to 32 scans with a resolution of 4 cm⁻¹. A background spectrum

of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a suitable method for the analysis of relatively small and volatile

organic molecules.[5]

3.3.1. Sample Introduction and Ionization The sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography. In the ion source,

the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the

molecule to ionize and fragment.[5][6]

3.3.2. Mass Analysis The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
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mass-to-charge ratio (m/z).[6] A detector records the abundance of each ion, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 1-(2-chloropyrimidin-5-yl)ethanone.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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